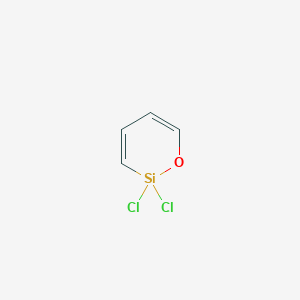

2,2-Dichloro-2H-1,2-oxasiline

Description

Structure

3D Structure

Properties

CAS No. |

54905-28-1 |

|---|---|

Molecular Formula |

C4H4Cl2OSi |

Molecular Weight |

167.06 g/mol |

IUPAC Name |

2,2-dichlorooxasiline |

InChI |

InChI=1S/C4H4Cl2OSi/c5-8(6)4-2-1-3-7-8/h1-4H |

InChI Key |

FCUQOAHKIKKZOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CO[Si](C=C1)(Cl)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2 Dichloro 2h 1,2 Oxasiline Analogues

Mechanistic Investigations of 1,2-Oxasiline Formation Reactions

The synthesis of 1,2-oxasiline frameworks can be efficiently achieved through catalytic ring-expansion reactions. Ruthenium-based catalysts, in particular, have proven effective in transforming readily available starting materials like 2-silylfurans into the desired 1,2-oxasiline structures. researchgate.netresearchgate.net

The ruthenium-catalyzed ring expansion of 2-silylfurans provides a powerful method for synthesizing 1,2-oxasilines. researchgate.net Density Functional Theory (DFT) calculations have elucidated a plausible mechanistic pathway for this transformation. The reaction is proposed to initiate with a regioselective insertion of one of the furan (B31954) double bonds into a Ruthenium-hydride (Ru-H) bond. researchgate.net

Following this insertion, the molecule undergoes a skeletal rearrangement , which is a critical step in expanding the five-membered furan ring into the six-membered 1,2-oxasiline ring. researchgate.netnih.govnih.gov This rearrangement is followed by a 1,2-hydride transfer . The final step of the catalytic cycle is an elimination step, which releases the 1,2-oxasiline product and regenerates the active ruthenium catalyst, allowing the cycle to continue. researchgate.net This catalytic process is noted for its wide substrate scope and tolerance of various functional groups. researchgate.net

This sequence of elementary steps—regioselective insertion, skeletal rearrangement, hydride transfer, and elimination—highlights the sophisticated role of the ruthenium catalyst in orchestrating the precise bond-breaking and bond-forming events necessary for the efficient synthesis of the 1,2-oxasiline ring system. researchgate.netnih.gov

Diels-Alder Reactivity of 1,2-Oxasilines as Electron-Rich Cyclic Dienes

1,2-Oxasilines function as electron-rich cyclic dienes and are valuable components in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Their utility is demonstrated in reactions with a variety of dienophiles, leading to the formation of complex cyclic architectures.

As electron-rich dienes, 1,2-oxasilines readily engage in Diels-Alder reactions with electron-deficient dienophiles. This reactivity is characteristic of inverse-electron-demand Diels-Alder reactions, where the electronic character of the diene and dienophile are reversed compared to a standard Diels-Alder reaction. The cycloaddition provides a strategic route to highly functionalized six-membered rings.

A key feature of the Diels-Alder reactivity of 1,2-oxasilines is the fate of the silicon-oxygen (-Si-O-) linker. The reaction can proceed through two distinct pathways depending on the reaction conditions and the specific substrates involved: a pathway involving the extrusion (elimination) of silanone (R₂Si=O) and a pathway where the silicon-oxygen linker is retained in the product. researchgate.net

Non-Extrusion Pathway : Under certain conditions, the Si-O linker is retained in the cycloaddition product. For example, reacting 1,2-oxasiline analogues with various alkenes in toluene (B28343) at 120°C for 24 hours results in the formation of bicyclic products where the silicon bridge is intact. researchgate.net

Extrusion Pathway : In other cases, particularly at higher temperatures (e.g., 150°C in toluene), the initial cycloadduct can undergo a subsequent elimination of silanone. This extrusion leads to the formation of a new cyclohexadiene derivative. researchgate.net

The choice between these pathways allows for synthetic diversification, enabling access to either silicon-containing bicyclic systems or highly substituted cyclohexadienes from a common 1,2-oxasiline precursor.

| Reaction Pathway | Typical Conditions | Dienophile Example | Product Type | Reference |

|---|---|---|---|---|

| Non-Extrusion | Toluene, 120°C, 24h | Alkene | Bicyclic Siloxane | researchgate.net |

| Silanone Extrusion | Toluene, 150°C, 24h | Alkene | Cyclohexadiene derivative | researchgate.net |

The Diels-Alder reactions of 1,2-oxasilines are governed by the principles of stereoselectivity and regioselectivity, leading to specific isomeric products.

Diastereoselectivity : These cycloadditions typically favor the formation of the endo product, a preference explained by secondary orbital overlap in the transition state. This principle, known as the Alder Endo Rule, dictates the spatial arrangement of substituents in the bicyclic product.

Regioselectivity : When an unsymmetrical 1,2-oxasiline reacts with an unsymmetrical dienophile, the regiochemistry of the addition is determined by the electronic properties of the substituents on both components. The reaction generally proceeds by aligning the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For 1,2-oxasilines, which are electron-rich, the reaction is guided by the partial charges induced by substituents, favoring the formation of specific constitutional isomers, often referred to as "ortho" or "para" adducts, while disfavoring "meta" products. The precise regiochemistry and stereochemistry of the resulting cycloadducts can be confirmed through techniques such as single-crystal X-ray diffraction and NOESY NMR spectroscopy. researchgate.net

Reactivity Modalities of the Silicon Center in Dichloro-1,2-Oxasilines

The silicon center in 2,2-dichloro-2H-1,2-oxasiline is highly electrophilic due to the presence of two electronegative chlorine atoms. This makes it a prime target for nucleophilic attack. The Si-Cl bonds are susceptible to cleavage, allowing for the substitution of the chlorine atoms with a wide range of nucleophiles. csbsju.edu

This reactivity is analogous to that of other dichlorosilanes. For instance, reaction with water leads to hydrolysis, replacing the chlorine atoms with hydroxyl groups to form a silanediol. csbsju.edu These silanol (B1196071) groups are themselves nucleophilic and can react with another dichlorosilane (B8785471) molecule, leading to the formation of Si-O-Si linkages, which are the basis for silicone polymers. csbsju.edu In the context of a 1,2-oxasiline, this allows for the synthesis of dimers or larger oligomeric structures linked by siloxane bridges.

The substitution reactions at the silicon center can proceed through a bimolecular mechanism involving a pentacoordinate silicon intermediate. researchgate.net This allows for the introduction of various functional groups at the silicon atom, thereby modifying the properties of the 1,2-oxasiline ring system for further synthetic applications.

| Reactant/Nucleophile | Product Type | Key Transformation | Reference |

|---|---|---|---|

| Water (H₂O) | Silanediol | Si-Cl → Si-OH | csbsju.edu |

| Alcohol (R-OH) | Dialkoxysilane | Si-Cl → Si-OR | csbsju.edu |

| Silanol (R₃SiOH) | Disiloxane | Si-Cl → Si-O-Si | csbsju.edu |

Hypervalent Silicon Intermediates and Transition States in Nucleophilic Reactions

Nucleophilic substitution at the silicon atom of this compound analogues is a cornerstone of their chemistry. Unlike carbon-centered substitution, which typically proceeds via a concerted SN2 mechanism, reactions at silicon are characterized by the formation of hypervalent, pentacoordinate intermediates or transition states. This distinction arises from the larger atomic radius of silicon and the accessibility of its d-orbitals, which can accommodate the incoming nucleophile to form a lower-energy intermediate.

The reaction of this compound with a nucleophile (Nu-) is proposed to proceed through a trigonal bipyramidal (TBP) intermediate. In this structure, the silicon atom is five-coordinate, with the incoming nucleophile and one of the chlorine atoms typically occupying the axial positions, which are more favorable for electronegative substituents. The other chlorine atom and the two oxygen and carbon atoms of the oxasiline ring reside in the equatorial plane.

This associative mechanism can follow two general pathways, leading to either retention or inversion of configuration at the silicon center, although for a cyclic system, this is more complex than with acyclic silanes. The stereochemical outcome is often dependent on the nature of the nucleophile, the leaving group, and the solvent. The stability of the pentacoordinate intermediate allows for pseudorotation processes, such as the Berry pseudorotation, which can scramble the positions of the substituents and influence the final product distribution.

Computational studies on analogous dichlorosilanes have provided insights into the energetics of these transition states. The energy barrier for the formation of the pentacoordinate intermediate is generally low, reflecting the high electrophilicity of the silicon atom bonded to two chlorine atoms.

Table 1: Calculated Energy Profile for Nucleophilic Attack on a Model Dichlorosilacycloalkane

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Dichlorosilacycloalkane + Nu-) | 0 |

| 2 | Pre-reaction complex | -5 to -10 |

| 3 | Transition State 1 (Formation of Intermediate) | +2 to +5 |

| 4 | Pentacoordinate Intermediate | -15 to -25 |

| 5 | Transition State 2 (Cleavage of Si-Cl bond) | -2 to +2 |

| 6 | Products (Monosubstituted Silacycloalkane + Cl-) | -30 to -40 |

Note: These values are representative and can vary based on the specific nucleophile, solvent, and level of theory used in the calculations.

Strain-Driven Reactivity and Ring Expansion of Silicon Heterocycles

The 2H-1,2-oxasiline ring, being a six-membered heterocycle, does not possess excessive ring strain compared to smaller three- or four-membered silacycles. However, the inherent polarity of the Si-O bond and the presence of the endocyclic double bond can influence its reactivity. In appropriately substituted analogues, ring strain can become a significant driving force for reactions.

For smaller, more strained silicon heterocycles, ring expansion reactions are a common and synthetically useful transformation. While less prevalent for six-membered rings, under certain conditions, such as thermal or photochemical activation, or through interaction with specific reagents, 1,2-oxasiline derivatives can potentially undergo ring expansion. For instance, the insertion of a carbene or a similar reactive species into the Si-O or Si-C bond could lead to a seven-membered heterocyclic system.

The driving force for such a reaction would be the release of any conformational strain within the 1,2-oxasiline ring and the formation of thermodynamically more stable products. The feasibility and pathway of such a ring expansion would be highly dependent on the substituents on both the silicon atom and the carbon backbone of the heterocycle.

Interactions with Transition Metal Complexes (e.g., Nonacarbonyldi-iron(0))

The reaction of organosilicon compounds with transition metal complexes can lead to a variety of interesting structures and catalytic transformations. Dichlorosilanes are known to react with low-valent metal complexes, such as nonacarbonyldiiron(0) (Fe2(CO)9), through oxidative addition of a Si-Cl bond to the metal center.

In the case of this compound, the interaction with Fe2(CO)9 is expected to proceed via the cleavage of one of the Si-Cl bonds and the formation of a silyl-iron complex. This process would generate a reactive intermediate where the silicon center is part of both the oxasiline ring and a metal-containing fragment. Such species can be precursors to silylene-bridged diiron complexes upon elimination of the second chlorine atom.

The resulting organometallic species could exhibit unique catalytic properties or serve as a synthon for further elaboration of the 1,2-oxasiline framework. The coordination of the silicon atom to a transition metal would significantly alter its electrophilicity and the reactivity of the remaining Si-Cl bond.

Functionalization Reactions of the 1,2-Oxasiline Framework

The this compound core offers multiple sites for functionalization. The most apparent are the two Si-Cl bonds, which are susceptible to nucleophilic substitution as discussed in section 3.3.1. This allows for the introduction of a wide variety of substituents at the silicon atom, including alkoxy, amino, alkyl, and aryl groups, by reacting with the corresponding nucleophiles (e.g., alcohols, amines, Grignard reagents, or organolithium compounds).

Furthermore, the endocyclic C=C double bond within the 2H-1,2-oxasiline ring presents another avenue for functionalization. Ruthenium-catalyzed ring-expansion of 2-silylfurans has been shown to produce 1,2-oxasilines, which are described as electron-rich cyclic dienes. researchgate.net This electronic character suggests that they can readily participate in Diels-Alder [4+2] cycloaddition reactions with electron-deficient dienophiles. This provides a powerful tool for the construction of complex polycyclic structures containing the silicon-oxygen moiety.

Table 2: Representative Functionalization Reactions of the 1,2-Oxasiline Framework

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Nucleophilic Substitution | 2 R-OH / Base | 2,2-Dialkoxy-2H-1,2-oxasiline |

| Nucleophilic Substitution | 2 R-MgBr | 2,2-Dialkyl-2H-1,2-oxasiline |

| Diels-Alder Cycloaddition | Maleic anhydride | Tricyclic adduct |

| Diels-Alder Cycloaddition | Dimethyl acetylenedicarboxylate | Bicyclic adduct with a diene bridge |

Note: These are potential reactions based on the known reactivity of similar compounds.

Advanced Spectroscopic and Crystallographic Characterization of 2,2 Dichloro 2h 1,2 Oxasiline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of 2,2-Dichloro-2H-1,2-oxasiline and its derivatives. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's structure can be assembled.

Proton NMR (¹H NMR) provides crucial information about the electronic environment and connectivity of hydrogen atoms within a molecule. For a substituted this compound derivative, the vinylic protons of the oxasiline ring are particularly diagnostic. Their chemical shifts are influenced by the substituents on the ring and the silicon atom.

For example, in a hypothetical 2,2-dichloro-6-phenyl-2H-1,2-oxasiline, the vinylic protons (H-4 and H-5) would be expected to appear in the downfield region of the spectrum, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the double bond and the oxygen atom. The coupling constant (JH4-H5) between these protons would be indicative of their cis or trans relationship, with typical values for cis-alkenes being in the range of 6-12 Hz and trans-alkenes in the range of 12-18 Hz. The proton at C-3, being adjacent to the oxygen atom, would also exhibit a downfield chemical shift.

A representative ¹H NMR data table for a generic substituted this compound is presented below, based on typical chemical shift ranges for similar structural motifs.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.0 - 4.5 | dd | JH3a-H3b, JH3-H4 |

| H-4 | 5.5 - 6.0 | m | JH4-H5, JH4-H3 |

| H-5 | 6.0 - 6.5 | d | JH5-H4 |

| H-6 | Varies with substituent | - | - |

This is an illustrative table based on general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the number of distinct carbon environments.

For this compound derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are of particular interest. The sp² hybridized carbons of the double bond (C-4 and C-5) are expected to resonate in the downfield region, typically between 120 and 150 ppm. The carbon atom bonded to the oxygen (C-3 and C-6) will also be deshielded and appear at a lower field. The presence of two chlorine atoms on the silicon will influence the electronic environment of the ring carbons, though this effect is transmitted through the Si-O and Si-C bonds.

An illustrative ¹³C NMR data table for a generic substituted this compound is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 65 - 75 |

| C-4 | 125 - 135 |

| C-5 | 140 - 150 |

| C-6 | Varies with substituent |

This is an illustrative table based on general principles of ¹³C NMR spectroscopy.

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is part of a six-membered ring and is bonded to two chlorine atoms, an oxygen atom, and a carbon atom.

The presence of two electronegative chlorine atoms is expected to cause a significant downfield shift of the ²⁹Si resonance compared to analogous compounds with alkyl or aryl substituents on the silicon. The chemical shift would provide direct evidence for the dichlorosilyl moiety within the heterocyclic structure. The expected chemical shift range for such a dichlorosilyl group in a cyclic system would be in the region of +10 to +40 ppm relative to tetramethylsilane (TMS).

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. For a this compound derivative, cross-peaks would be observed between geminal and vicinal protons. For instance, correlations would be expected between H-3 and H-4, and between H-4 and H-5, confirming their connectivity within the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹H-¹H NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, typically within 5 Å. This is particularly useful for determining the relative stereochemistry of substituents on the ring. For example, a NOE between a substituent at C-6 and a proton at C-5 would suggest they are on the same face of the ring.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. For a chiral derivative of this compound, X-ray diffraction analysis of a suitable single crystal would yield precise bond lengths, bond angles, and torsional angles.

The crystal structure would confirm the six-membered 1,2-oxasiline ring and the positions of the two chlorine atoms on the silicon atom. Furthermore, it would unambiguously establish the relative stereochemistry of all substituents on the ring. In cases where a chiral resolving agent is used or the compound crystallizes in a chiral space group, the absolute configuration of the molecule can also be determined. Although a crystal structure for the parent this compound is not available in the cited literature, analysis of related dichlorinated compounds reveals typical Si-Cl bond lengths in the range of 2.03-2.06 Å.

Mass Spectrometry Techniques (MS, HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative abundances of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio, which is a distinctive signature for a molecule containing two chlorine atoms. HRMS would allow for the confirmation of the elemental composition, C₃H₃Cl₂OSi, by matching the experimentally measured accurate mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For a hypothetical analysis of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

The primary vibrations of interest would include the Si-O-C asymmetric and symmetric stretching modes, which are characteristic of the 1,2-oxasiline ring. Additionally, the presence of two chlorine atoms bonded to the silicon atom would give rise to Si-Cl stretching vibrations. The C=C stretching vibration within the heterocyclic ring and the various C-H stretching and bending vibrations would also be anticipated.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (alkenyl) | 3100-3000 | Medium |

| C=C Stretch | 1680-1640 | Medium-Weak |

| Si-O-C Asymmetric Stretch | 1100-1000 | Strong |

| Si-O-C Symmetric Stretch | 950-850 | Strong |

| Si-Cl Stretch | 600-450 | Strong |

This table is predictive and based on known vibrational frequencies for similar functional groups. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would likely be characterized by absorptions corresponding to π → π* and n → σ* or n → π* transitions.

The π → π* transitions would arise from the carbon-carbon double bond within the 2H-1,2-oxasiline ring. The presence of the silicon and oxygen heteroatoms, with their non-bonding electrons (n), could also lead to n → σ* or n → π* transitions. The exact wavelength of maximum absorbance (λmax) would be influenced by the specific substitution on the ring and the solvent used for the analysis.

Table 2: Predicted Electronic Transitions for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 200-250 | High |

| n → σ / n → π* | 250-350 | Low to Medium |

This table is hypothetical and based on general principles of UV-Vis spectroscopy for unsaturated heterocyclic systems. Experimental verification is required.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a crucial technique for determining the elemental composition of a compound, which in turn helps to confirm its empirical and molecular formula. For a pure sample of this compound (C₃H₃Cl₂OSi), the theoretical elemental composition can be calculated based on its atomic weights.

The experimental values obtained from elemental analysis would be compared against these theoretical percentages to assess the purity and confirm the identity of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 36.03 | 21.58 |

| Hydrogen | H | 1.01 | 3.03 | 1.82 |

| Chlorine | Cl | 35.45 | 70.90 | 42.45 |

| Oxygen | O | 16.00 | 16.00 | 9.58 |

| Silicon | Si | 28.09 | 28.09 | 16.82 |

| Total | 167.05 | 100.00 |

The values in this table are calculated based on the presumed molecular formula of the target compound.

Computational and Theoretical Investigations of 2,2 Dichloro 2h 1,2 Oxasiline Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the geometry, reactivity, and other properties of molecules.

Mechanistic Pathways of Formation and ReactivityDFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For 2,2-Dichloro-2H-1,2-oxasiline, DFT could be used to model its formation, likely from the reaction of a silicon source like dichlorosilylene (SiCl₂) with a suitable oxygen- and carbon-containing precursor. The calculations would help determine the favorability of different reaction pathways and the stability of any intermediates.mdpi.commdpi.com

Furthermore, DFT studies can elucidate the reactivity of the oxasiline ring. Potential reactions include ring-opening, substitution at the silicon atom, or reactions involving the carbon-carbon double bond. By modeling the interaction with various reagents, the energetic barriers for these different reactive pathways can be compared, predicting the most likely chemical behavior. mdpi.com

Elucidation of Electronic Structures and Molecular Orbitals (HOMO-LUMO Interactions)The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions.ossila.comThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.ossila.com

DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for this compound. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For this specific compound, the HOMO is expected to have significant contributions from the C=C π bond and the lone pairs on the oxygen atom, while the LUMO would likely be centered on the silicon atom, influenced by the electron-withdrawing chlorine atoms.

Interactive Table: Predicted Frontier Orbital Characteristics

| Molecular Orbital | Predicted Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | C=C π bond, Oxygen lone pairs | Nucleophilic / Electron Donor |

| LUMO | Silicon atom (σ* Si-Cl orbitals) | Electrophilic / Electron Acceptor |

| HOMO-LUMO Gap | Energy difference between HOMO & LUMO | Indicator of kinetic stability |

Ab Initio Molecular Orbital Calculations

Ab initio (from first principles) molecular orbital calculations are another class of computational methods that solve the Schrödinger equation without using experimental data for parametrization. While often more computationally demanding than DFT, they can provide highly accurate results. For a molecule like this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain very precise calculations of its geometry, energy, and vibrational frequencies, serving as a benchmark for DFT or other less computationally intensive methods.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a simplified model for understanding chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgtaylorandfrancis.comlibretexts.org This theory is a powerful qualitative tool for predicting the outcomes of pericyclic reactions, such as cycloadditions. slideshare.net

For this compound, FMO theory can predict its behavior in reactions like the Diels-Alder reaction. slideshare.net Depending on the reaction partner, the oxasiline could act as either the diene (if the C=C-Si-O system is conjugated) or the dienophile (reacting at the C=C bond). The relative energies of its HOMO and LUMO compared to the reaction partner would determine the course of the reaction. pku.edu.cn The interaction is strongest when the energy gap between the donor HOMO and the acceptor LUMO is smallest. pku.edu.cn

Theoretical Models of Hypervalent Silicon Bonding and Coordination

The silicon atom in this compound is formally tetracoordinate. However, silicon has accessible d-orbitals and can readily expand its coordination sphere to form pentacoordinate or hexacoordinate species, often referred to as hypervalent compounds.

Theoretical models can be used to investigate the interaction of the silicon center in this compound with Lewis bases (nucleophiles). These models would explore the formation of a hypervalent intermediate where the nucleophile coordinates to the silicon atom. rsc.org Calculations can map the reaction pathway for nucleophilic substitution at the silicon center, determining whether it proceeds through an associative mechanism (with a stable pentacoordinate intermediate) or a dissociative one. These models help to quantify the Lewis acidity of the silicon atom and predict its affinity for various coordinating ligands.

Interactive Table: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Role of d-Orbitals in Silicon Hypervalencyacs.org

The concept of hypervalency in silicon compounds, where the silicon atom appears to accommodate more than the eight electrons dictated by the octet rule, has been a subject of extensive theoretical debate. Historically, the bonding in such species was explained by invoking the participation of silicon's vacant 3d-orbitals in sp³d or sp³d² hybridization schemes. wikipedia.org This model was a convenient way to construct localized two-center, two-electron bonds that accounted for the observed molecular geometries, such as the trigonal bipyramidal structure of pentacoordinate silicon. princeton.edu

However, modern quantum chemical calculations have largely refuted this early model. u-tokyo.ac.jpmdpi.com A consensus has emerged that the energetic penalty for hybridizing the high-energy 3d-orbitals with the valence 3s and 3p orbitals is prohibitively large. princeton.edu Instead, computational studies consistently show that the role of d-orbitals is primarily that of polarization functions in the basis set. princeton.edumdpi.com Including these functions is essential for accurately calculating the electronic structure and geometry, but their actual electron occupation is typically very low, often less than 0.3e. princeton.edu Their inclusion allows for greater flexibility in the description of the electron density distribution, effectively polarizing the s- and p-orbitals, rather than indicating direct participation in bond formation. princeton.eduresearchgate.net While the d-orbital hybridization model is still sometimes used for its simplicity, it is considered an outdated explanation for the bonding in hypervalent silicon compounds. wikipedia.orgu-tokyo.ac.jp

Donor-Acceptor Approaches to Hypervalent Interactionsacs.org

The currently accepted model for describing bonding in hypervalent silicon compounds is based on a donor-acceptor framework, most commonly realized as a three-center, four-electron (3c-4e) bond. wikipedia.orgprinceton.edu This model does not require an expanded octet around the central silicon atom. In a typical pentacoordinate silicon species, such as an intermediate formed by nucleophilic attack on this compound, the three equatorial bonds can be described as standard two-center, two-electron (2c-2e) covalent bonds. The two axial bonds, however, are described by a single, delocalized 3c-4e interaction involving a silicon p-orbital and orbitals from the two axial ligands. mdpi.com

This interaction results in three molecular orbitals: one bonding (σ), one non-bonding (n), and one anti-bonding (σ*). The four electrons occupy the bonding and non-bonding orbitals. u-tokyo.ac.jp Crucially, the non-bonding orbital is primarily localized on the more electronegative axial ligands, with little contribution from the central silicon atom. princeton.eduu-tokyo.ac.jpmdpi.com This arrangement is stabilized when the axial positions are occupied by electronegative atoms like chlorine or oxygen, which can effectively accommodate the electron density. princeton.eduu-tokyo.ac.jp

Computational techniques like Natural Bond Orbital (NBO) analysis provide quantitative support for this donor-acceptor model. researchgate.netresearchgate.netstackexchange.com NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized, Lewis-like picture of bonding. It can identify key donor-acceptor interactions, such as the delocalization of electron density from a filled lone pair orbital (the donor, e.g., on a nucleophile) into an empty anti-bonding orbital (the acceptor, e.g., a Si-Cl σ* orbital). The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their importance. researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Claxial) | σ* (Si-Cequatorial) | 4.5 | Hyperconjugation |

| LP (Onucleophile) | σ* (Si-Claxial) | 35.0 | Key 3c-4e component |

| σ (Si-Cequatorial) | LP* (Si) | 2.1 | Back-donation |

Computational Predictions of Reaction Thermodynamics and Kinetics

Computational chemistry is a powerful tool for predicting the feasibility and rates of chemical reactions involving silaheterocycles. acs.orgtaylorfrancis.com By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic and kinetic parameters. nih.govnih.gov Density Functional Theory (DFT) methods, such as B3LYP and M05-2X, are commonly employed for these calculations due to their balance of accuracy and computational cost. acs.org

For a compound like this compound, computational methods could be used to investigate several potential reaction pathways:

Nucleophilic Substitution: The thermodynamics and kinetics of substitution reactions at the silicon center (e.g., hydrolysis of the Si-Cl bonds) can be modeled. This involves locating the transition state for the reaction and calculating the activation energy (ΔG‡), which is directly related to the reaction rate.

Ring-Opening Reactions: The stability of the oxasiline ring can be assessed by calculating the reaction energies (ΔH, ΔG) for various ring-opening pathways.

Pericyclic Reactions: The potential for the molecule to undergo concerted pericyclic reactions can be explored, with calculations providing the activation barriers and identifying whether the processes are thermally or photochemically allowed. nih.gov

These predictions are crucial for understanding reaction mechanisms and guiding synthetic efforts. acs.orgtaylorfrancis.com For example, a computational study on the formation of a tetracyclic silaheterocycle from a tribromoamidosilane was able to evaluate the energies of intermediates and transition states, supporting a proposed reaction cascade involving transient silylenes. nih.gov The calculated reaction energies were in agreement with the experimental observation of facile product formation. nih.gov

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | Activation Free Energy (ΔG‡) | +15.2 |

| Reaction Free Energy (ΔG) | -5.8 | |

| Step 2: Leaving Group Departure | Activation Free Energy (ΔG‡) | +8.5 |

| Reaction Free Energy (ΔG) | -22.1 |

Synthetic Applications of 2,2 Dichloro 2h 1,2 Oxasiline and Its Derivatives in Complex Molecular Construction

Modular Assembly of Molecular Skeletons with Increased Complexity

The modular assembly of complex organic molecules from simpler, readily available starting materials is a cornerstone of modern synthetic chemistry. While the specific applications of 2,2-Dichloro-2H-1,2-oxasiline in this context are not extensively documented in publicly available literature, the broader class of 1,2-oxasilines has demonstrated potential in cycloaddition reactions, which are fundamental to modular construction. For instance, certain 1,2-oxasilines can participate in Diels-Alder reactions, serving as diene components to construct six-membered rings with high stereocontrol. researchgate.netresearchgate.net This reactivity allows for the convergent assembly of complex carbocyclic and heterocyclic frameworks. The chlorine atoms at the 2-position of the target compound could potentially influence the electronics and sterics of such cycloadditions, offering a handle for further functionalization.

| Reaction Type | Reactant | Product Skeleton | Potential Influence of Dichloro Substitution |

| Diels-Alder Cycloaddition | 1,2-Oxasiline (as diene) | Cyclohexene derivative | Altered reactivity and selectivity |

| [3+2] Cycloaddition | Derivative of 1,2-oxasiline | Five-membered heterocycle | Not yet reported |

Strategies for Skeletal Editing and Transformation of Organic Feedstocks

Skeletal editing, the precise modification of a molecule's core framework, represents a powerful strategy for accessing novel chemical space and optimizing molecular properties. nih.govmdpi.comberkeley.edu The application of silicon-containing reagents in such transformations is an emerging area of research. While direct examples involving this compound are scarce, the inherent reactivity of the Si-O and Si-C bonds within the 1,2-oxasiline ring suggests its potential for ring-opening, ring-expansion, or ring-contraction reactions. These transformations could enable the conversion of simple organic feedstocks into more complex and valuable molecular skeletons. The dichloro substitution on the silicon atom would likely play a crucial role in modulating the stability and reactivity of the ring, potentially facilitating selective bond cleavage under specific conditions.

Precursors for Chiral Building Blocks in Organic Synthesis (e.g., via Siloxy Dienes)

Chiral building blocks are essential for the asymmetric synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.govwiley-vch.de Siloxy dienes are well-established precursors for a variety of chiral synthons, particularly through their participation in stereoselective Diels-Alder reactions. The generation of chiral siloxy dienes from silicon heterocycles is a known synthetic strategy. Although not explicitly detailed for this compound, it is conceivable that this compound could serve as a precursor to functionalized siloxy dienes. The dichloro functionality could be displaced by chiral auxiliaries or other functional groups, leading to the formation of chiral siloxy dienes amenable to asymmetric transformations.

| Chiral Building Block | Synthetic Strategy | Potential Role of this compound |

| Chiral Alcohols | Asymmetric reduction of enones derived from siloxy dienes | Precursor to the requisite siloxy diene |

| Chiral Amines | Asymmetric amination of derivatives | Precursor to a functionalized intermediate |

| Chiral Carboxylic Acids | Oxidative cleavage of cycloaddition products | Precursor to the starting siloxy diene |

Scaffolds for Novel Silicon-Containing Heterocycles with Tunable Reactivity

The development of new heterocyclic systems is a constant endeavor in synthetic and medicinal chemistry. semanticscholar.orgresearchgate.net Silicon-containing heterocycles are of particular interest due to the unique properties conferred by the silicon atom, such as altered bond lengths, angles, and electronic properties compared to their carbon analogues. nih.govnih.govillinois.eduhw.ac.ukacs.org this compound can be envisioned as a versatile scaffold for the synthesis of a variety of other silicon-containing heterocycles. The two chlorine atoms are reactive handles that can be substituted with a wide range of nucleophiles, allowing for the introduction of diverse functionalities and the tuning of the electronic and steric properties of the resulting heterocycles. This "tunability" is crucial for applications in materials science and drug discovery, where precise control over molecular properties is required. researchgate.netresearchgate.net

| Target Heterocycle | Synthetic Transformation | Tunable Property |

| 2,2-Dialkoxy-2H-1,2-oxasiline | Nucleophilic substitution with alcohols | Solubility, Lewis acidity |

| 2,2-Diamino-2H-1,2-oxasiline | Nucleophilic substitution with amines | Hydrogen bonding capacity, basicity |

| Fused Si-heterocycles | Annulation reactions | Ring strain, conformational rigidity |

Conclusion and Future Research Directions

Unaddressed Research Questions and Emerging Challenges in Oxasiline Chemistry

The chemistry of oxasilines, particularly dichlorinated derivatives like 2,2-Dichloro-2H-1,2-oxasiline, presents several unanswered questions and challenges. A primary challenge is the development of general and efficient synthetic routes to these heterocyclic systems. While methods for creating silicon-containing heterocycles exist, they are not always broadly applicable and can lack stereocontrol. nih.gov

Key unaddressed research questions include:

What are the precise structural and electronic properties of the this compound ring system?

How does the presence of the dichloro-substituents on the silicon atom affect the reactivity and stability of the oxasiline ring?

What is the kinetic and thermodynamic profile of the hydrolysis of the Si-Cl bonds in this specific heterocyclic environment?

Can computational models accurately predict the behavior and properties of this and related oxasiline compounds?

Emerging challenges in the broader field of organosilicon heterocyclic chemistry involve creating more complex and functionally diverse structures. nih.gov There is a growing need for synthetic methods that are both scalable and environmentally benign.

Potential Avenues for Future Synthetic Methodologies and Mechanistic Studies

Future research into this compound would likely focus on novel synthetic strategies and detailed mechanistic investigations. Potential synthetic approaches could involve intramolecular hydrosilylation or ring-closing metathesis reactions, which have shown promise in the synthesis of other silicon-containing heterocycles. The development of catalytic systems that can facilitate the formation of the oxasiline ring with high regio- and stereoselectivity would be a significant advancement.

Mechanistic studies will be crucial for understanding the reaction pathways involved in both the synthesis and subsequent transformations of this compound. Techniques such as in-situ spectroscopy and computational modeling could provide valuable insights into reaction intermediates and transition states. A key area of investigation would be the stepwise or concerted nature of reactions involving the cleavage of the Si-Cl bonds and the opening or modification of the oxasiline ring.

| Potential Research Avenue | Description | Key Techniques |

| Novel Synthetic Routes | Development of catalytic methods for the efficient and selective synthesis of the this compound ring system. | Transition metal catalysis, organocatalysis, photochemical methods. |

| Mechanistic Elucidation | Detailed investigation of the reaction mechanisms for the formation and functionalization of this compound. | In-situ NMR and IR spectroscopy, kinetic studies, DFT calculations. |

| Reactivity Profiling | Systematic study of the reactivity of the Si-Cl bonds and the oxasiline ring towards a range of electrophiles and nucleophiles. | Product analysis, competition experiments, Hammett studies. |

| Polymerization Studies | Exploration of the potential for this compound to act as a monomer for the synthesis of novel silicon-containing polymers. | Ring-opening polymerization, polycondensation. |

Broader Implications for Organosilicon Chemistry and Beyond

The study of a molecule like this compound has the potential to contribute significantly to the broader field of organosilicon chemistry. Understanding the properties and reactivity of this compound could lead to the development of new building blocks for organic synthesis. The reactive Si-Cl bonds offer a gateway to a wide range of derivatives, allowing for the introduction of various functional groups. This could enable the synthesis of novel materials with tailored properties, such as silicones with enhanced thermal stability or unique optical properties.

Beyond fundamental chemistry, the functionalized derivatives of this compound could find applications in materials science and medicinal chemistry. For instance, the incorporation of the oxasiline moiety into larger molecules could influence their biological activity or material properties. The continued exploration of such novel organosilicon heterocycles is essential for expanding the toolkit of synthetic chemists and material scientists. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.